molecular formula C8H15N3 B13065811 3-butyl-1-methyl-1H-pyrazol-4-amine

3-butyl-1-methyl-1H-pyrazol-4-amine

Cat. No.: B13065811
M. Wt: 153.22 g/mol
InChI Key: PHWYPHBPAFAEJB-UHFFFAOYSA-N
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Description

3-butyl-1-methyl-1H-pyrazol-4-amine is an organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-butyl-1-methyl-1H-pyrazol-4-amine typically involves the condensation of substituted aromatic aldehydes with hydrazine derivatives, followed by cyclization. One common method includes the reaction of 3-butyl-1-methyl-1H-pyrazole with an appropriate amine under controlled conditions . The reaction is usually carried out in the presence of a catalyst and under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound often employs a one-pot synthesis approach, which simplifies the process and reduces the need for multiple purification steps. This method involves the use of solvent-free conditions and reductive amination techniques to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions

3-butyl-1-methyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields .

Major Products Formed

The major products formed from these reactions include various substituted pyrazole derivatives, which can be further utilized in the synthesis of more complex molecules .

Scientific Research Applications

3-butyl-1-methyl-1H-pyrazol-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-butyl-1-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. This interaction can modulate various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine
  • 3-tert-Butyl-1-(1-methyl-4-piperidinyl)-1H-pyrazol-5-amine
  • 1-Butyl-4-methyl-1H-pyrazol-5-amine

Uniqueness

3-butyl-1-methyl-1H-pyrazol-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its butyl and methyl groups contribute to its lipophilicity and ability to interact with hydrophobic pockets in biological targets, making it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C8H15N3

Molecular Weight

153.22 g/mol

IUPAC Name

3-butyl-1-methylpyrazol-4-amine

InChI

InChI=1S/C8H15N3/c1-3-4-5-8-7(9)6-11(2)10-8/h6H,3-5,9H2,1-2H3

InChI Key

PHWYPHBPAFAEJB-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=NN(C=C1N)C

Origin of Product

United States

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